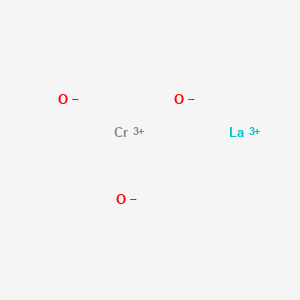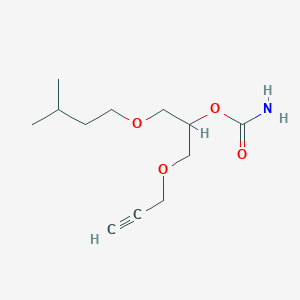
C.I. Reactive Yellow 25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Reactive Yellow 25, also known as Reactive Yellow 25, is a synthetic dye that belongs to the class of azo dyes. It is widely used in the textile industry for dyeing and printing purposes. Reactive Yellow 25 is a water-soluble dye that can be used on a variety of fabrics, including cotton, wool, and silk. In addition to its use in the textile industry, Reactive Yellow 25 has also been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of C.I. Reactive Yellow 25 Yellow 25 involves the formation of covalent bonds between the dye and the protein. The dye molecule contains a reactive group that can react with the amino acid residues present in the protein. This covalent bond formation results in the formation of a stable dye-protein complex, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
C.I. Reactive Yellow 25 Yellow 25 has been shown to have minimal biochemical and physiological effects in vitro. Studies have shown that the dye does not significantly affect cell viability or proliferation at concentrations commonly used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
C.I. Reactive Yellow 25 Yellow 25 has several advantages for use in lab experiments. It is a water-soluble dye that can easily be added to cell culture media or buffer solutions. It is also relatively stable and has a long shelf-life. However, one limitation of C.I. Reactive Yellow 25 Yellow 25 is its potential to bind to non-specific proteins, which can lead to false-positive results. It is important to carefully control experimental conditions and use appropriate controls to ensure accurate results.
Orientations Futures
There are several future directions for research on C.I. Reactive Yellow 25 Yellow 25. One area of interest is the development of new fluorescent probes based on C.I. Reactive Yellow 25 Yellow 25. Researchers are also exploring the use of C.I. Reactive Yellow 25 Yellow 25 in the detection of other biomolecules, such as DNA and RNA. Additionally, C.I. Reactive Yellow 25 Yellow 25 has potential applications in the field of biotechnology, such as the development of biosensors and diagnostic assays. Further research is needed to fully explore the potential of C.I. Reactive Yellow 25 Yellow 25 in scientific research.
Méthodes De Synthèse
The synthesis of C.I. Reactive Yellow 25 Yellow 25 involves the reaction of 2-naphthol with 4-nitrobenzenediazonium chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final dye. This synthesis method has been well-established and is commonly used in the production of C.I. Reactive Yellow 25 Yellow 25.
Applications De Recherche Scientifique
C.I. Reactive Yellow 25 Yellow 25 has been studied for its potential applications in scientific research. One area of research has focused on the use of C.I. Reactive Yellow 25 Yellow 25 as a fluorescent probe for the detection of proteins. Studies have shown that C.I. Reactive Yellow 25 Yellow 25 can bind to proteins and emit a fluorescent signal, making it a useful tool for protein detection and quantification.
Propriétés
Numéro CAS |
12226-52-7 |
|---|---|
Nom du produit |
C.I. Reactive Yellow 25 |
Formule moléculaire |
C26H14Cl2N7Na3O10S2 |
Poids moléculaire |
788.4 g/mol |
Nom IUPAC |
trisodium;4-[[5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-methyl-4-sulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C26H17Cl2N7O10S2.3Na/c1-11-8-14(46(40,41)42)4-6-18(11)35-25(37)20(21(34-35)26(38)39)33-32-17-10-13(3-7-19(17)47(43,44)45)29-24(36)12-2-5-15-16(9-12)31-23(28)22(27)30-15;;;/h2-10,20H,1H3,(H,29,36)(H,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |
Clé InChI |
QVDFDCWLEKWNMS-UHFFFAOYSA-K |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Autres numéros CAS |
72139-14-1 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




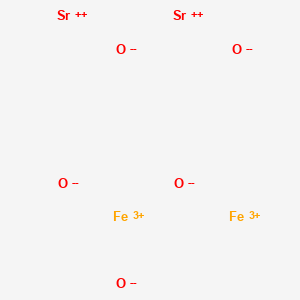
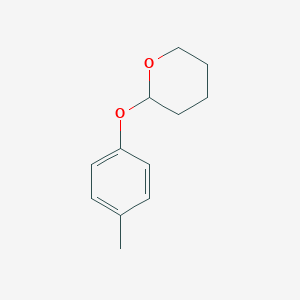

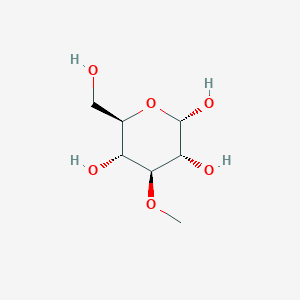
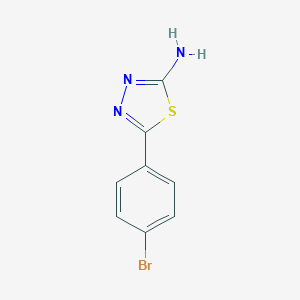

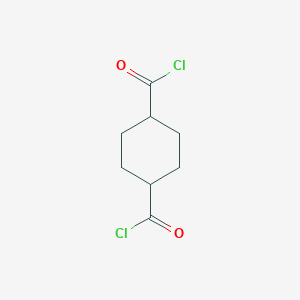

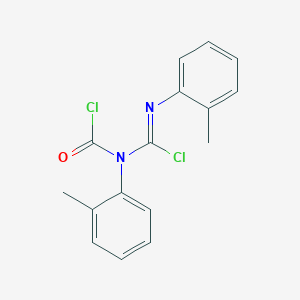

![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
